molecular formula C21H18ClN5O4 B2524718 2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide CAS No. 899745-65-4

2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide

Cat. No. B2524718
CAS RN: 899745-65-4
M. Wt: 439.86
InChI Key: IJYQPJLTRMPWKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions starting from various benzamide derivatives. For instance, paper describes the synthesis of a chloro-nitrobenzamide derivative through the characterization techniques such as H-1 NMR, C-13 NMR, MS, and IR, which are standard methods for confirming the structure of synthesized organic compounds. Similarly, paper outlines the preparation of substituted pyrazole derivatives from benzamide starting materials, indicating that such transformations are feasible and can be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction methods, as seen in papers and . These studies reveal that the crystal structures of these compounds can adopt specific space groups and are stabilized by interactions like pi-pi conjugation and hydrogen bonding. Such information is crucial for understanding the molecular conformation and potential intermolecular interactions of "2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide".

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of their biological activity. For example, paper investigates the antitumor activity of a chloro-nitrobenzamide derivative, which suggests that the compound of interest may also exhibit biological activities worth exploring. The reaction conditions and the nature of the substituents on the benzamide core can significantly influence the outcome of the reactions and the biological properties of the final products.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often determined by their functional groups and molecular structure. The presence of chloro, nitro, and morpholine groups can affect properties such as solubility, melting point, and reactivity. The spectroscopic properties and theoretical calculations, such as DFT, provide insights into the electronic structure and potential reactivity patterns of these compounds, as discussed in paper . These analyses are essential for predicting the behavior of "2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide" in various environments and its interactions with biological targets.

Scientific Research Applications

Pharmacological Applications

Several studies focus on the synthesis and biological evaluation of nitrobenzamide derivatives, revealing their potential as anticancer and antimicrobial agents. For instance, derivatives have been synthesized with the aim of exploring their apoptotic activity toward specific cancer cell lines, indicating the potential of such compounds in cancer therapy (Zahedifard et al., 2015). Additionally, modifications of anticestodal drugs based on nitrobenzamide structures have been studied to enhance biological effects, suggesting applications in antiparasitic treatments (Galkina et al., 2014).

Synthetic Applications

Research has also been conducted on the synthetic routes and reactions involving nitrobenzamide derivatives, highlighting their utility in organic synthesis. For example, the synthesis of chlorantraniliprole, an important agrochemical, involves key intermediates related to nitrobenzamide, underscoring the relevance of such compounds in synthesizing complex molecules (Chen Yi-fen et al., 2010).

Molecular Docking and Simulation Studies

Compounds structurally related to "2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide" have been the subject of molecular docking and dynamic simulation studies to explore their potential as antidiabetic agents. Such studies provide insights into the interaction mechanisms of these compounds with biological targets and could suggest similar applications for the specified molecule (Thakral et al., 2020).

Antimicrobial Activity

Research on benzimidazole derivatives related to the specified compound has shown promising antimicrobial activity, indicating potential research directions in developing new antimicrobial agents (Abubshait et al., 2011).

properties

IUPAC Name

2-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4/c22-18-5-4-16(27(29)30)13-17(18)21(28)23-15-3-1-2-14(12-15)19-6-7-20(25-24-19)26-8-10-31-11-9-26/h1-7,12-13H,8-11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYQPJLTRMPWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide

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